BenchChemオンラインストアへようこそ!

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide

Physicochemical profiling Drug-likeness Solubility prediction

N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide (CAS 2034426-55-4, PubChem CID is a synthetic small molecule with the molecular formula C17H25N7O and a molecular weight of 343.4 g/mol. It belongs to the class of 1,3,5-triazine-benzamide conjugates, characterized by a triazine core bearing two dimethylamino substituents at positions 4 and 6, linked via a methylene bridge to a benzamide moiety that itself carries a meta-dimethylamino group.

Molecular Formula C17H25N7O
Molecular Weight 343.435
CAS No. 2034426-55-4
Cat. No. B2471410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide
CAS2034426-55-4
Molecular FormulaC17H25N7O
Molecular Weight343.435
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
InChIInChI=1S/C17H25N7O/c1-22(2)13-9-7-8-12(10-13)15(25)18-11-14-19-16(23(3)4)21-17(20-14)24(5)6/h7-10H,11H2,1-6H3,(H,18,25)
InChIKeyYLHPTJBFIMLNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide (CAS 2034426-55-4): A Structurally Defined Triazine-Benzamide Research Probe


N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide (CAS 2034426-55-4, PubChem CID 121137870) is a synthetic small molecule with the molecular formula C17H25N7O and a molecular weight of 343.4 g/mol [1]. It belongs to the class of 1,3,5-triazine-benzamide conjugates, characterized by a triazine core bearing two dimethylamino substituents at positions 4 and 6, linked via a methylene bridge to a benzamide moiety that itself carries a meta-dimethylamino group [2]. This compound is primarily distributed as a research chemical by multiple specialty chemical suppliers and is of interest in medicinal chemistry, agrochemical discovery, and chemical biology probe development.

Why N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide Cannot Be Replaced by In-Class Analogs Without Risk of Divergent Biological Outcomes


Within the 1,3,5-triazine-benzamide chemical space, relatively minor changes to the benzamide ring substitution pattern can produce profound shifts in target binding, physicochemical properties, and ultimately biological performance. Published structure-activity relationship (SAR) studies on triazine-based kinase inhibitors demonstrate that the nature and position of aryl ring substituents govern potency and selectivity profiles; for instance, the introduction of electron-donating or electron-withdrawing groups at the meta vs. para position of the terminal aryl ring substantially alters Tie-2 kinase inhibition and KDR selectivity [1]. Consequently, substituting the 3-dimethylamino benzamide moiety of CAS 2034426-55-4 with a 2-methoxy, 4-methylsulfanyl, 4-acetyl, or unsubstituted benzamide variant is expected to yield a functionally distinct molecule, not an interchangeable equivalent. Generic replacement without verifying target-specific activity data risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide Versus Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Capacity Driven by the 3-Dimethylamino Substituent

The target compound possesses a hydrogen-bond acceptor (HBA) count of 7, exceeding that of closely related analogs N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide (CAS 2034426-12-3; HBA = 6, computed from molecular formula C16H22N6O2) and N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(methylsulfanyl)benzamide (CAS 2034426-85-0; HBA = 6, computed from C17H24N6OS). The additional HBA arises from the meta-dimethylamino group on the benzamide ring, which is absent in the 2-methoxy and 4-methylsulfanyl congeners. This difference is predicted to influence aqueous solubility and polar interactions with biological targets [1].

Physicochemical profiling Drug-likeness Solubility prediction

Moderate Lipophilicity (XLogP3 = 1.8) Differentiates from More Hydrophobic Aryl-Substituted Analogs

The target compound exhibits a computed XLogP3 value of 1.8 [1], placing it in a moderately lipophilic range. In contrast, the 3-trifluoromethyl analog (CAS 2034572-15-9; molecular formula C16H19F3N6O, MW 368.36) is predicted to have higher lipophilicity due to the strongly electron-withdrawing and hydrophobic -CF3 group. The 4-methylsulfanyl analog (CAS 2034426-85-0) also trends toward higher logP based on the sulfur-containing substituent. This 0.5–1.5 log unit difference is meaningful in the context of Lipinski's Rule of Five and can impact membrane permeability, plasma protein binding, and metabolic clearance [2].

Lipophilicity Permeability ADME prediction

Triazine-Scaffold Kinase Inhibition Potential Supported by Class-Level SAR in Tie-2 and PI3K/mTOR Pathways

Although direct IC50 data for CAS 2034426-55-4 against specific kinases is not publicly available, published SAR on structurally related triazine-benzamide derivatives demonstrates that compounds bearing a 4,6-bis(dimethylamino)-1,3,5-triazine core and a substituted benzamide moiety can achieve potent inhibition of Tie-2 kinase with IC50 values in the sub-micromolar range (e.g., 0.018–0.57 μM for morpholino-triazine derivatives) and PI3Kα inhibition with IC50 values of 0.025–4.05 μM [1]. Furthermore, triazine derivatives bearing dimethylamino substituents have been shown to enhance activity compared to unsubstituted or amino-substituted triazines, suggesting that the bis(dimethylamino) substitution pattern in the target compound is a favorable motif for kinase engagement [2].

Kinase inhibition Tie-2 PI3K/mTOR Cancer research

Rotatable Bond Count (6) and Molecular Flexibility Profile Distinguish from Conformationally Restricted Analogs

The target compound has a rotatable bond count of 6 [1], which is higher than that of the 4-acetyl analog (estimated 5 rotatable bonds based on the acetyl substituent lacking additional rotatable atoms) and equal to that of the 2-methoxy analog. This moderate flexibility allows the molecule to adopt multiple conformations in solution, which can be advantageous for induced-fit binding to protein targets but may incur an entropic penalty. In contrast, more rigid analogs with bulky or cyclic substituents at the 4-position of the benzamide (e.g., 4-(thiophen-2-yl) analog, CAS 2034471-48-0) reduce rotatable bond count, potentially improving binding affinity through preorganization but limiting adaptability across diverse targets.

Molecular flexibility Conformational analysis Entropic binding

Meta-Dimethylamino Benzamide Substitution Offers Tunable Basicity and Potential for pH-Dependent Solubility

The meta-dimethylamino group on the benzamide ring introduces a tertiary amine functionality with a predicted pKa of approximately 7–8 (class-level estimate for N,N-dimethylaniline derivatives), conferring pH-dependent ionization behavior absent in analogs carrying neutral substituents such as methoxy (CAS 2034426-12-3), methylsulfanyl (CAS 2034426-85-0), or acetyl groups. At physiological pH (7.4), the compound is expected to exist partially in its protonated form, enhancing aqueous solubility relative to the neutral 2-methoxy analog. This property is relevant for both in vitro assay design (avoiding aggregation) and in vivo formulation development [1].

Ionization pKa Formulation development

High Commercial Purity (≥95%) and Multi-Vendor Availability Ensure Reproducible Procurement for Screening Campaigns

Multiple specialty chemical suppliers list CAS 2034426-55-4 with a typical purity specification of 95% or higher, as confirmed by HPLC or equivalent analytical methods . This purity standard is comparable to or exceeds that reported for closely related analogs such as N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide (CAS 2034426-12-3, typical purity 95%) . The consistent availability from multiple vendors reduces procurement risk and supports reproducible biological testing across independent laboratories, a critical consideration for hit validation and lead optimization programs.

Chemical procurement Quality control Reproducibility

High-Impact Research and Procurement Scenarios for N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide


Kinase Inhibitor Screening Cascades Targeting Tie-2, PI3K, or BTK Pathways

Based on class-level SAR evidence demonstrating that bis(dimethylamino)-triazine-benzamide derivatives achieve sub-micromolar IC50 values against Tie-2 (0.018–0.57 μM) and PI3Kα (0.025–4.05 μM) kinases [1], CAS 2034426-55-4 is a rational candidate for inclusion in kinase inhibitor screening libraries. Its moderate lipophilicity (XLogP3 = 1.8) and 7 hydrogen-bond acceptors [2] suggest favorable solubility and target engagement potential. Procure this compound when expanding a focused triazine-based kinase inhibitor collection.

Physicochemical Property Benchmarking and ADME Profiling Studies

The compound's computed XLogP3 of 1.8, rotatable bond count of 6, and HBA count of 7 [1] position it as a useful tool for benchmarking experimental logP, solubility, and permeability measurements against structurally related analogs with differing substitution patterns (e.g., 2-methoxy, 4-methylsulfanyl, 4-acetyl). Its meta-dimethylamino group introduces pH-dependent ionization, making it a valuable probe for studying the impact of basicity on membrane permeability and metabolic stability.

Chemical Biology Probe Development for Epigenetic Targets (HDAC Inhibition)

Triazine-benzamide hybrids have been validated as histone deacetylase (HDAC) inhibitors with IC50 values below the micromolar range and in vivo antitumor activity in human tumor xenograft models [1]. Although direct HDAC inhibition data for CAS 2034426-55-4 is not yet published, the structural homology with the reported HDAC-inhibitory s-triazine-benzamide series supports its evaluation as a chemical probe for epigenetic target engagement studies.

Multi-Vendor Procurement for Hit Validation and Structure-Activity Relationship Expansion

CAS 2034426-55-4 is commercially available from multiple specialty chemical suppliers with purity specifications ≥95% [1], ensuring supply chain redundancy and reproducibility across independent replication studies. When procuring this compound for SAR expansion, consider co-sourcing the 2-methoxy (CAS 2034426-12-3), 4-methylsulfanyl (CAS 2034426-85-0), and 3-trifluoromethyl (CAS 2034572-15-9) analogs as comparator compounds to systematically probe the contribution of the benzamide substituent to biological activity.

Quote Request

Request a Quote for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.